molecular formula C15H21NO4 B097386 tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate CAS No. 18605-26-0

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate

Cat. No.: B097386
CAS No.: 18605-26-0
M. Wt: 279.33 g/mol
InChI Key: RLEOEDXSMUQCMZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.34 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It is known that this compound is a tert-butyloxycarbonyl (boc)-protected amino acid derivative . Boc-protected amino acids are typically used in peptide synthesis, where they protect the amino group from unwanted side reactions .

Mode of Action

The compound interacts with its targets through its Boc-protecting group. The Boc group is stable under most conditions but can be removed under acidic conditions, freeing the amino group for further reactions . This property is crucial in peptide synthesis, where selective deprotection allows for the controlled addition of amino acids to the growing peptide chain .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . In this process, the Boc group protects the amino group of the amino acid, preventing it from reacting prematurely. Once the amino acid is added to the peptide chain, the Boc group is removed, allowing the next amino acid to be added .

Pharmacokinetics

Its metabolism would involve the removal of the Boc group, and it would be excreted as waste after its role in peptide synthesis is complete .

Result of Action

The primary result of the action of “tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate” is the synthesis of peptides . By protecting the amino group, it allows for the controlled addition of amino acids to a peptide chain, enabling the creation of specific peptide sequences .

Action Environment

The action of “this compound” is influenced by various environmental factors. For instance, the presence of acid is necessary for the removal of the Boc group . Additionally, the compound is stable under most conditions but can decompose under extreme conditions . Therefore, it should be stored in a dry, room-temperature environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate can be synthesized through a multi-step process involving the protection of amino acids. One common method involves the reaction of tert-butyl 3-aminopropanoate with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-10-16-14(18)19-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEOEDXSMUQCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404555
Record name tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18605-26-0
Record name tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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